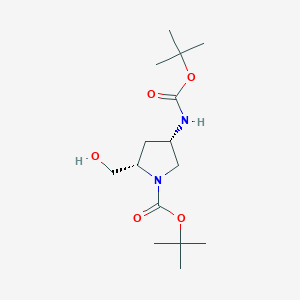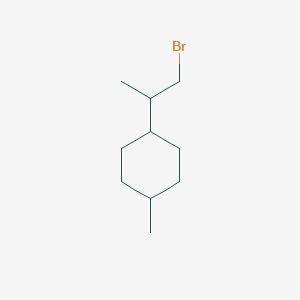
1-(1-Bromopropan-2-yl)-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromopropan-2-yl)-4-methylcyclohexane is an organic compound with the molecular formula C10H19Br. It features a cyclohexane ring substituted with a bromopropyl group and a methyl group. This compound is of interest in organic synthesis due to its potential as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-4-methylcyclohexane can be synthesized through the bromination of 1-(prop-2-en-1-yl)-4-methylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via a free radical mechanism, where the double bond in the prop-2-en-1-yl group reacts with bromine to form the bromopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-(1-Bromopropan-2-yl)-4-methylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms). For example, reacting with sodium hydroxide (NaOH) can yield the corresponding alcohol.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For instance, heating with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of an alkene by eliminating hydrogen bromide (HBr).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, reflux conditions.
Elimination: Potassium tert-butoxide (t-BuOK), dimethyl sulfoxide (DMSO) as a solvent, elevated temperatures.
Major Products
Substitution: 1-(2-Hydroxypropyl)-4-methylcyclohexane.
Elimination: 1-(Prop-1-en-2-yl)-4-methylcyclohexane.
科学研究应用
1-(1-Bromopropan-2-yl)-4-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in designing molecules with therapeutic properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions in biological systems.
作用机制
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-methylcyclohexane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of reactive intermediates that can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, affecting their function and activity.
相似化合物的比较
Similar Compounds
1-(1-Bromopropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(1-Bromopropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(1-Bromopropan-2-yl)-3-methylcyclohexane: Similar structure but with the methyl group in a different position on the cyclohexane ring.
Uniqueness
1-(1-Bromopropan-2-yl)-4-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both a bromopropyl group and a methyl group on the cyclohexane ring provides a distinct steric and electronic environment, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
1-(1-bromopropan-2-yl)-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-8-3-5-10(6-4-8)9(2)7-11/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROJSZYZWFOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558141 |
Source


|
| Record name | 1-(1-Bromopropan-2-yl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89471-55-6 |
Source


|
| Record name | 1-(1-Bromopropan-2-yl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

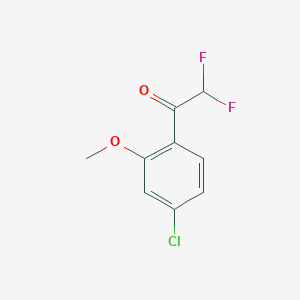

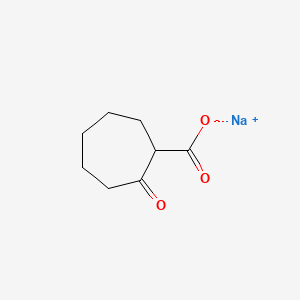


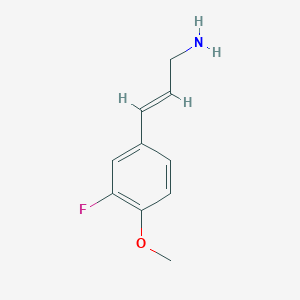
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)
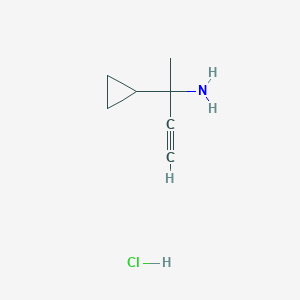
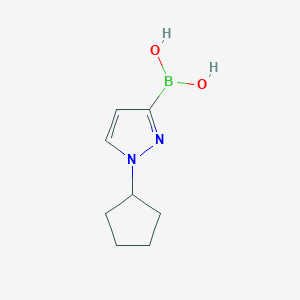


![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
